Iron(III) dichromate (CAS 10294-53-8), with the chemical formula Fe2(Cr2O7)3, is a dual-function transition metal complex primarily procured for its utility in selective organic oxidations and advanced materials synthesis. As a red-brown solid soluble in water and acids, it serves as a highly effective, mild oxidizing agent capable of operating in aprotic solvents, distinguishing it from traditional aqueous chromium(VI) reagents. Furthermore, in catalyst manufacturing, it acts as a stoichiometric single-source precursor. When complexed with ligands such as urea, it enables the precise, atomic-level synthesis of chromium-rich iron-chromium nanospinels. Buyers in fine chemical synthesis and catalyst development prioritize this specific compound to achieve milder reaction conditions, avoid phase segregation in mixed-metal oxides, and streamline downstream purification workflows [1].
Attempting to substitute Iron(III) dichromate with generic chromium(VI) oxidants or physical mixtures of iron and chromium salts routinely compromises process yields and material purity. In organic synthesis, standard potassium dichromate (K2Cr2O7) requires highly acidic aqueous conditions that rapidly degrade acid-sensitive functional groups, while common alternatives like pyridinium chlorochromate (PCC) remain too acidic for delicate substrates. Conversely, Iron(III) dichromate operates efficiently in aprotic solvents with a significantly milder acidity profile. In catalyst manufacturing, replacing Iron(III) dichromate with a generic blend of iron and chromium nitrates fails to replicate the exact 1:3 Fe:Cr atomic ratio embedded within the dichromate crystal lattice. This generic substitution leads to phase segregation during thermal decomposition, yielding heterogeneous mixed oxides with inferior catalytic activity for CO2 hydrogenation [REFS-1, REFS-2].
When selecting a chromium(VI) oxidant for acid-sensitive organic compounds, the intrinsic acidity of the reagent is a critical procurement factor. Ferric dichromate demonstrates a significantly milder acidity profile compared to mainstream alternatives. In a standardized 0.01 M solution, ferric dichromate exhibits a pH of approximately 2.19, whereas the widely used pyridinium chlorochromate (PCC) registers a much harsher pH of 1.75. This quantitative reduction in acidity prevents the unwanted cleavage or dehydration of sensitive functional groups during the oxidation of alcohols to carbonyl compounds [1].
| Evidence Dimension | Solution pH (0.01 M concentration) |
| Target Compound Data | Ferric dichromate: pH 2.19 |
| Comparator Or Baseline | Pyridinium chlorochromate (PCC): pH 1.75 |
| Quantified Difference | 0.44 pH units higher (less acidic) than PCC |
| Conditions | 0.01 M aqueous solution at standard conditions |
Allows chemists to oxidize delicate, acid-sensitive alcohols without requiring complex buffering systems or risking substrate degradation.
For the manufacturing of Fe-Cr mixed oxide catalysts, achieving atomic-level homogeneity is paramount. Utilizing Iron(III) dichromate as a single-source precursor—specifically in its urea-complexed form [Fe(urea)6]2(Cr2O7)3—locks in a precise nominal Fe:Cr atomic ratio of 1:3 within the crystal lattice. Compared to the baseline method of physically mixing iron(III) nitrate and chromium(III) nitrate salts, which is prone to localized concentration gradients, the dichromate precursor guarantees uniform phase distribution upon thermal decomposition. This structural precision directly translates to higher phase purity in the resulting chromium-rich nanospinel catalysts used for CO2 hydrogenation [1].
| Evidence Dimension | Metal distribution and stoichiometry |
| Target Compound Data | Iron(III) dichromate complex: Exact 1:3 Fe:Cr atomic ratio at the molecular level |
| Comparator Or Baseline | Mixed nitrate salts (Baseline): Variable local stoichiometry and macroscopic blending |
| Quantified Difference | Eliminates phase segregation during calcination by enforcing molecular-level metal mixing |
| Conditions | Thermal decomposition of catalyst precursors for CO2 reductive transformation |
Ensures batch-to-batch reproducibility and optimal phase purity when scaling up the production of mixed-metal oxide catalysts.
The ability to conduct oxidations in aprotic solvents drastically simplifies industrial workflows by eliminating the need for aqueous workups or phase-transfer catalysts. Iron(III) dichromate is highly reactive in aprotic media such as benzene and acetonitrile, rapidly converting benzylic and allylic alcohols to their corresponding aldehydes and ketones. In contrast, the baseline substitute potassium dichromate (K2Cr2O7) requires strongly acidic aqueous media (e.g., Jones reagent conditions) to function effectively. By procuring Iron(III) dichromate, manufacturers can process water-sensitive or highly non-polar substrates directly in organic phases with excellent yields [1].
| Evidence Dimension | Oxidation medium requirement |
| Target Compound Data | Iron(III) dichromate: High reactivity in aprotic solvents (benzene, acetonitrile) |
| Comparator Or Baseline | Potassium dichromate (K2Cr2O7): Requires strongly acidic aqueous media |
| Quantified Difference | Enables strictly non-aqueous oxidation workflows |
| Conditions | Oxidation of benzylic/allylic alcohols to carbonyl compounds |
Streamlines downstream purification and expands the operational window for water-sensitive pharmaceutical intermediates.
Over-oxidation is a primary yield-loss mechanism when processing sulfur-containing organics. Iron(III) dichromate acts as a highly chemoselective oxidant, efficiently converting thiols to disulfides and thioethers to sulfoxides without further oxidizing them to sulfones. When compared to unselective strong oxidants like potassium permanganate or unmoderated chromic acid, which routinely drive sulfur compounds to their highest oxidation states, Iron(III) dichromate halts the reaction at the desired intermediate state. This selective arrest is highly valuable for synthesizing specific sulfur-based active pharmaceutical ingredients (APIs) [REFS-1, REFS-2].
| Evidence Dimension | Sulfur oxidation state control |
| Target Compound Data | Iron(III) dichromate: Arrests oxidation at disulfides and sulfoxides |
| Comparator Or Baseline | Unmoderated strong oxidants (e.g., KMnO4): Over-oxidizes to sulfones |
| Quantified Difference | Prevents over-oxidation, maximizing the yield of intermediate sulfur oxidation states |
| Conditions | Oxidation of thiols and thioethers in organic media |
Maximizes API yield by preventing the irreversible formation of unwanted sulfone byproducts during sulfur oxidation steps.
Because Iron(III) dichromate possesses a milder acidity profile (pH 2.19 at 0.01 M) than PCC and operates effectively in aprotic solvents, it is the preferred oxidant for converting complex, acid-sensitive primary and secondary alcohols into aldehydes and ketones. It allows chemists to avoid the degradation of delicate protecting groups that would otherwise be compromised by standard aqueous chromium(VI) reagents [1].
In the manufacturing of advanced catalytic materials, Iron(III) dichromate is utilized as a stoichiometric precursor. When complexed with urea, it provides an exact 1:3 Fe:Cr atomic ratio at the molecular level. Upon thermal decomposition, this guarantees the formation of highly uniform, phase-pure chromium-rich nanospinels, which are critical for maximizing efficiency in the reductive transformation of carbon dioxide [2].
For formulations requiring precise control over sulfur oxidation states, Iron(III) dichromate is deployed to selectively oxidize thiols to disulfides and thioethers to sulfoxides. Its controlled reactivity prevents the over-oxidation to sulfones typically seen with harsher oxidants, ensuring high yields of the target sulfur-containing fine chemicals [REFS-1, REFS-2].